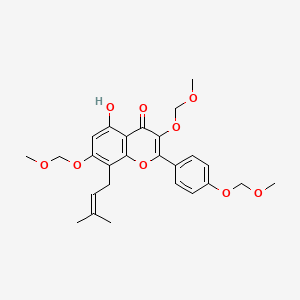

Desmethyl Icaritin Tri-O-methoxymethyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Desmethyl Icaritin Tri-O-methoxymethyl Ether is a protected Icaritin metabolite . It is used in pharmaceutical research and development . The CAS Number for this compound is 143724-76-9 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Desmethyl Icaritin Tri-O-methoxymethyl Ether are not detailed in the available sources. The molecular formula is C26H30O9 and the molecular weight is 486.51 , but other properties such as solubility, melting point, boiling point, and density are not provided.Aplicaciones Científicas De Investigación

Metabolism by Human Intestinal Microflora

Research has shown that icariin, a precursor to desmethylicaritin, undergoes metabolism by human intestinal microflora, leading to the production of several metabolites including desmethylicaritin. This process suggests the importance of microbial transformation in the bioavailability and pharmacokinetics of compounds derived from Epimedii Herba, potentially impacting their therapeutic applications (Wu, Kim, & Han, 2016).

Estrogen-like Activities

Desmethylicaritin, alongside icaritin, has been demonstrated to possess estrogen-like activities. These compounds stimulate the proliferation of MCF-7 breast cancer cells, an action mediated by the estrogen receptor. This finding indicates their potential utility in research related to hormone-responsive cancers and conditions (Wang & Lou, 2004).

Effects on Stem Cell Differentiation

Icariin and its derivatives, including desmethylicaritin, have been shown to induce the directional differentiation of embryonic stem cells into cardiomyocytes in vitro. This suggests a potential application in regenerative medicine, particularly in cardiac repair and therapy (Zhu & Lou, 2005).

Regulation of Lipid Metabolism

The metabolites of icariin, such as desmethylicaritin, have exhibited lipid-lowering effects in vitro and in vivo. This research points towards their potential in developing therapeutic strategies for regulating lipid metabolism, which is crucial for managing cardiovascular diseases (Wang, Gao, Li, & Wu, 2020).

Enhancement of Osteoblastic Activity

Icaritin and its derivatives enhance osteoblastic differentiation and activity while suppressing osteoclastic differentiation and activity in vitro. These findings support the potential use of these compounds in bone health research, especially in the context of osteoporosis (Huang, Yuan, Wang, Zhang, & Wang, 2007).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption and metabolism of icariin and its derivatives, including desmethylicaritin, in humans. Such research is crucial for the development of these compounds as therapeutic agents, ensuring optimal dosing and delivery methods can be established (Teo, Cheong, Cazenave-Gassiot, Ji, Logan, Lee, Li, Seng, Lee, & Yong, 2018).

Propiedades

IUPAC Name |

5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-16(2)6-11-19-21(33-14-30-4)12-20(27)22-23(28)26(34-15-31-5)24(35-25(19)22)17-7-9-18(10-8-17)32-13-29-3/h6-10,12,27H,11,13-15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZYJMSUFWJXLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCOC)C3=CC=C(C=C3)OCOC)O)OCOC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747553 |

Source

|

| Record name | 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Icaritin Tri-O-methoxymethyl Ether | |

CAS RN |

143724-76-9 |

Source

|

| Record name | 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)

![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)